
Indomethacin
Overview
Description
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) and a potent cyclooxygenase (COX) inhibitor, widely used for its anti-inflammatory, analgesic, and antipyretic properties. It exerts its effects by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis . Beyond its classical role, this compound activates peroxisome proliferator-activated receptors (PPARγ and PPARα), contributing to adipocyte differentiation and peroxisome proliferation . Its molecular interactions with COX-2 involve hydrophobic contacts with residues like Tyr385, Phe381, and Leu384, a salt bridge with Arg120, and hydrogen bonds with Tyr355 and Ser530 . These interactions make it a benchmark for evaluating novel anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indomethacin begins with 4-methoxyphenyl hydrazine. The phenylhydrazone is formed by reaction with methyl levulinate under acid-catalyzed conditions. Heating of the phenylhydrazone allows isomerization to an enamine and a subsequent cyclic [3,3] sigmatropic rearrangement. Elimination of ammonia gives the indole .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The solid product is filtered, washed with water, and recrystallized from 50% aqueous alcohol .
Chemical Reactions Analysis
Types of Reactions: Indomethacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .
Scientific Research Applications
Rheumatology
Indomethacin is primarily used to manage various inflammatory and painful conditions, particularly in rheumatology. It has shown efficacy in treating:
- Rheumatoid Arthritis : this compound can manage symptoms but is often used in conjunction with disease-modifying anti-rheumatic drugs (DMARDs) due to its limited efficacy in altering disease progression .
- Ankylosing Spondylitis : It is effective in alleviating pain and inflammation associated with this condition .
- Gouty Arthritis : this compound is frequently prescribed during acute gout attacks to reduce inflammation and pain .
Table 1: Efficacy of this compound in Rheumatological Conditions
Condition | Efficacy Rate (%) | Notes |
---|---|---|
Rheumatoid Arthritis | Moderate (50-60) | Often combined with DMARDs |
Ankylosing Spondylitis | High (70-80) | Effective in reducing symptoms |
Gouty Arthritis | High (80-90) | Rapid relief during acute attacks |
Pediatric Applications
This compound is also utilized in pediatrics, particularly for managing patent ductus arteriosus (PDA) in premature infants. Studies have shown that this compound effectively promotes the closure of PDA, reducing the need for surgical intervention .
Case Study: this compound for Patent Ductus Arteriosus
In a clinical trial involving 55 neonates, this compound treatment resulted in an 82% closure rate of PDA compared to only 19% in the placebo group . The treatment was associated with improved lung compliance and reduced need for surgical ligation.
COVID-19 Treatment
Recent studies have explored the potential of this compound as an adjunctive treatment for COVID-19. In a randomized clinical trial involving 210 patients, those treated with this compound showed significantly better outcomes compared to those receiving paracetamol:
- Desaturation Rates : None of the patients on this compound developed desaturation (SpO2 ≤ 93), while 20% of the paracetamol group did .
- Symptomatic Relief : Patients receiving this compound experienced faster recovery from fever and cough compared to their counterparts on paracetamol .
Table 2: Comparison of Outcomes in COVID-19 Patients Treated with this compound vs. Paracetamol
Parameter | This compound Group | Paracetamol Group |
---|---|---|
Desaturation (%) | 0 | 20 |
Median Time to Afebrile | 4 days | 7 days |
Cough Resolution | 3 days | 8 days |
Safety and Toxicity
Despite its effectiveness, this compound is associated with several side effects, including gastrointestinal issues and potential toxicity to the pancreas. A case report highlighted acute pancreatitis as a rare but serious adverse effect linked to this compound use . Clinicians must weigh these risks against the benefits when prescribing this medication.
Mechanism of Action
Indomethacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins from arachidonic acid. By blocking COX, this compound reduces the levels of prostaglandins, thereby alleviating inflammation, pain, and fever . Additionally, this compound may inhibit chemotaxis, alter lymphocyte activity, and decrease proinflammatory cytokine levels .
Comparison with Similar Compounds
Potency and Time-Dependent Efficacy
Several synthetic compounds demonstrate variable efficacy compared to indomethacin in carrageenan-induced paw edema models. Key findings include:
- Compound 15 shows rapid onset but loses superiority by 3 h, where this compound maintains higher inhibition (80.15%) .
- Compounds 4 and 8 exceed this compound’s activity at 3 h, suggesting prolonged efficacy .
COX Selectivity and Binding Interactions
This compound’s non-selectivity (IC₅₀: COX-1 = 0.039 µM; COX-2 = ~0.1–0.3 µM) contrasts with newer agents designed for COX-2 preference:
- Compound 3e exhibits higher COX-2 selectivity (4.04) and potency (IC₅₀ = 0.344 µM) than this compound .
- Compound 1k achieves 68.32% COX-2 inhibition (vs. 66.23% for this compound) with a 60-fold higher selectivity index .
Inhibition of Pro-Inflammatory Mediators
Novel compounds target cytokines and enzymes beyond COX, enhancing therapeutic profiles:
- Compounds 9 and 15 : Reduce IL-1β, COX-2, and PGE2 in CFA-induced rats, mimicking this compound’s mechanism but with stronger cytokine suppression .
- Compound 6d: At 1 µM, inhibits NO by 49% (vs. This compound’s 52% at 100 µM), indicating superior dose efficiency .
- Compounds 4g, 4d : Suppress TNF-α, IL-1β, and IL-6 more effectively than this compound in vivo .
Structural Modifications and Hybrid Compounds
- This compound-dansyl conjugates: Retain this compound’s binding pose in COX-2 but block the active site entrance via dansyl moieties, offering novel inhibition mechanisms .
- Benzophenone-thiazole hybrids (e.g., Z-3g): Exhibit lower COX-1 binding energy (−8.9 kcal/mol) than this compound (−7.8 kcal/mol), suggesting enhanced stability .
Biological Activity
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits a broad range of biological activities, primarily through its inhibition of cyclooxygenase (COX) enzymes. This article delves into the compound's pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
This compound primarily functions as a COX inhibitor , displaying a higher selectivity for COX-1 over COX-2. This selective inhibition contributes to its anti-inflammatory and analgesic effects. The drug binds tightly to the COX enzyme, forming a stable complex that inhibits prostaglandin synthesis, which is crucial in mediating inflammation and pain responses .
Pharmacological Properties
This compound's pharmacological profile includes:
- Anti-inflammatory Activity : this compound effectively reduces inflammation in various conditions, including arthritis and postoperative pain.
- Analgesic Effects : It alleviates pain by inhibiting prostaglandin synthesis.
- Antipyretic Properties : The drug can reduce fever by acting on the hypothalamus.
- Tocolytic Effects : this compound is used to suppress premature labor by inhibiting uterine contractions .
Clinical Applications
This compound is utilized in treating several medical conditions:
- Rheumatoid Arthritis : Clinical studies have shown that this compound provides significant relief in patients with rheumatoid arthritis, achieving good to excellent results in many cases .
- Gouty Arthritis : It is effective in managing acute gout attacks.
- Patent Ductus Arteriosus (PDA) : this compound has been successfully used to promote closure of PDA in neonates .
- Postoperative Pain Management : Its efficacy in reducing pain and inflammation post-surgery has been documented .
In Vitro Studies
Recent studies have demonstrated that this compound induces gel-liquid phase separation in lipid membranes, affecting membrane dynamics and potentially influencing drug interactions with cellular membranes. This property may explain some of the drug's biological effects, including its influence on membrane protein localization and function .
Clinical Trials
A randomized clinical trial evaluated this compound's effectiveness in treating COVID-19 patients with comorbidities. Results indicated that patients receiving this compound experienced faster symptomatic relief compared to those on paracetamol, with no adverse events reported .
Comparative Studies
In a study comparing this compound and ibuprofen for preventing heterotopic ossification after hip surgery, this compound demonstrated superior efficacy. In the this compound group, 77% of patients showed no evidence of ossification compared to 73% in the ibuprofen group .
Case Studies
- Rheumatoid Arthritis : A long-term study involving patients with rheumatoid arthritis showed favorable outcomes with this compound treatment, highlighting its role as a valuable addition to therapeutic regimens for chronic inflammatory diseases .
- Neonatal PDA : A controlled trial indicated that this compound was significantly more effective than placebo in promoting PDA closure in neonates, with an 82% success rate compared to 19% for placebo .
Q & A
Basic Research Questions
Q. Q1. What experimental design strategies are recommended for optimizing indomethacin formulations in preclinical studies?
A factorial design approach (e.g., 2³ full factorial design) is widely used to evaluate formulation variables such as drug loading, surfactant concentration, and solvent systems. For example, particle size, viscosity, and permeation flux can be analyzed as dependent variables using ANOVA and multiple linear regression models to identify critical factors . Dose-response studies in animal models should prioritize lower doses (e.g., 1–3 mg/kg) to avoid toxicity thresholds linked to prostaglandin inhibition .
Q. Q2. How should researchers address contradictions in this compound’s reported toxicity across preclinical studies?
Toxicity variability often stems from species-specific differences in drug metabolism and experimental dosing regimens. For instance, gastrointestinal and renal toxicity in rodents correlate with higher doses (>5 mg/kg), while chromosomal aberrations in mice occur at prolonged exposures . To resolve contradictions, researchers should:
- Standardize dosing relative to body surface area (BSA) across species.
- Include control groups treated with COX-2 selective inhibitors to isolate non-prostaglandin-mediated effects .
Q. Q3. What methodologies are validated for assessing this compound’s anti-inflammatory efficacy in vivo?
The carrageenan-induced paw edema model in rats is a gold standard. Key steps include:
Administering this compound (2–5 mg/kg) orally 1 hour pre-carrageenan injection.
Measuring paw thickness at 0, 1, 3, and 5 hours post-injection using calipers.
Comparing results to positive controls (e.g., dexamethasone) and analyzing via one-way ANOVA with Tukey’s post hoc test .
Advanced Research Questions
Q. Q4. How can high-throughput systems improve this compound crystallization for enhanced bioavailability?
Microfluidic platforms enable rapid screening of antisolvent-crystallization conditions. For example:
- Generate hydrogel droplets containing this compound/solvent/antisolvent mixtures.
- Classify crystal morphologies (e.g., needles vs. plates) using deep learning-based image analysis.
- Construct ternary phase diagrams to guide scalable production of optimal polymorphs (e.g., γ-form with higher solubility) .
Q. Q5. What computational models predict this compound’s pharmacokinetic variability during pregnancy?
Physiologically based pharmacokinetic (PBPK) models integrate CYP2C9 and UGT2B7 activity changes during pregnancy. Key parameters:
- Non-pregnant model : Clearance = 0.32 L/h, volume of distribution (Vd) = 0.15 L/kg.
- Pregnancy-adjusted model : Clearance increases by 40%, requiring dose adjustments to maintain therapeutic plasma levels (>1.5 µg/mL) . Sensitivity analysis shows CYP2C9 inhibition reduces clearance by 60%, highlighting drug-drug interaction risks .
Q. Q6. What clinical trial design considerations are critical for evaluating this compound in COVID-19?
Recent open-label trials emphasize:
- Primary endpoint : Time to SpO₂ normalization (≥95% on room air).
- Dosing : 50 mg orally every 8 hours until afebrile for 48 hours.
- Secondary endpoints : IL-6 reduction (ELISA) and viral RNA clearance (RT-PCR).
- Bias mitigation : Propensity score matching with retrospective cohorts to address confounders (e.g., comorbidities) .
Q. Methodological Guidelines
Data Reporting Standards
- Toxicity studies : Report absolute risk differences (ARD) for gastrointestinal ulcers (e.g., ARD = 12% at 75 mg/day vs. placebo) .
- Pharmacokinetics : Use metric units (e.g., AUC₀–₂₄ = 15.2 ± 2.3 µg·h/mL) and justify >3 significant figures via instrument precision .
Statistical Analysis
- For dose-response curves, apply nonlinear regression (e.g., log[inhibitor] vs. normalized response) with IC₅₀ confidence intervals.
- Use Bonferroni correction for multiple comparisons in behavioral assays (e.g., zebrafish anxiety models) .
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGDMFJXJATDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Record name | INDOMETHACIN | |
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Record name | indometacin | |
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URL | https://en.wikipedia.org/wiki/Indometacin | |
Description | Chemical information link to Wikipedia. | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
74252-25-8 (hydrochloride salt, tri-hydrate), 7681-54-1 (hydrochloride salt) | |
Record name | Indomethacin [USAN:USP] | |
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DSSTOX Substance ID |
DTXSID9020740 | |
Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
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Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Solid | |
Record name | INDOMETHACIN | |
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Record name | Indomethacin | |
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Solubility |
In water, 0.937 mg/L at 25 °C, Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water, 1 g in about 30 mL chloroform, 2.40e-03 g/L | |
Record name | Indomethacin | |
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Record name | Indomethacin | |
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Color/Form |
Pale-yellow to yellow-tan, crystalline powder, Crystals exhibit polymorphism | |
CAS No. |
53-86-1 | |
Record name | INDOMETHACIN | |
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Record name | Indomethacin | |
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Record name | 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl- | |
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Record name | 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-Indole-3-acetic acid | |
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Record name | INDOMETHACIN | |
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Melting Point |
311 or 323.6 °F (NTP, 1992), One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C, MP: 160 °C, 158 °C | |
Record name | INDOMETHACIN | |
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Record name | Indomethacin | |
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Record name | Indomethacin | |
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Synthesis routes and methods
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